

A Technical Guide to Boc-L-Aza-OH (CHA) for Researchers

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Compound of Interest

Compound Name: Boc-L-Aza-OH (CHA)

Cat. No.: B6302487

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This guide provides an in-depth overview of **Boc-L-Aza-OH (CHA)**, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field who require detailed technical information, including its chemical properties and applications.

Core Compound Data

Boc-L-Aza-OH (CHA) is a valuable building block in synthetic chemistry, particularly noted for its utility in "click chemistry" reactions. The quantitative data for this compound are summarized below for easy reference.

Property	Value	Citations
CAS Number	2098496-88-7	[1][2][3][4]
Molecular Weight	329.4 g/mol	[1][3][4][5]
Molecular Formula	C ₁₄ H ₂₇ N ₅ O ₄	[1][4]

Applications in Drug Development and Bioconjugation

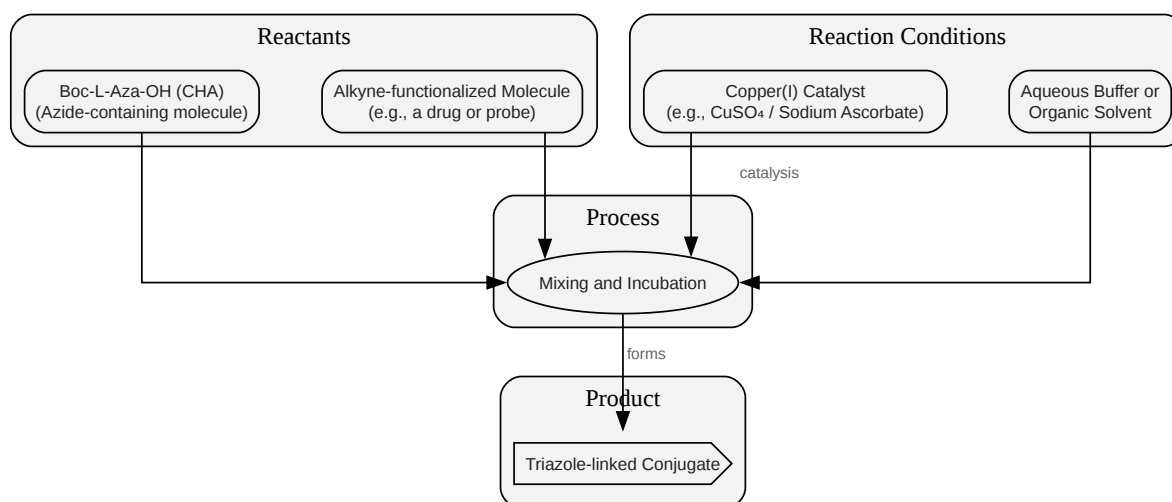
Boc-L-Aza-OH (CHA) serves as a crucial reagent in the field of bioconjugation, most notably in the construction of Antibody-Drug Conjugates (ADCs).[1] Its primary function stems from the

presence of an azide group, which allows it to readily participate in click chemistry reactions.[1][3] This reagent can undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][3] These reactions are highly efficient and specific, making them ideal for linking different molecular entities, a critical step in designing targeted therapeutics.

The tert-butoxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis, safeguarding the amino group during synthetic steps.[6][7] This allows for the controlled and sequential assembly of complex biomolecules. The application of such protected amino acid derivatives is a cornerstone of modern drug discovery and development.[8][9]

Conceptual Experimental Workflow: Click Chemistry Conjugation

The following diagram illustrates a generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application for **Boc-L-Aza-OH (CHA)**.



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Conceptual workflow for a CuAAC "click" reaction.

General Experimental Protocol for CuAAC Reaction

While a specific, validated protocol for every application of **Boc-L-Aza-OH (CHA)** is beyond the scope of this guide, a general methodology for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This serves as a foundational procedure that can be optimized for specific molecular substrates.

Materials:

- **Boc-L-Aza-OH (CHA)**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.1 to 1.5 equivalents) of **Boc-L-Aza-OH (CHA)** in the chosen solvent system.
 - Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
- Reaction Setup:
 - To the solution containing the azide and alkyne, add the copper(II) sulfate solution to a final concentration of approximately 100 μM .

- Subsequently, add the sodium ascorbate solution to a final concentration of around 500 μM . The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
- Incubation:
 - Allow the reaction mixture to stir at room temperature. The reaction is often complete within 1 to 4 hours, but reaction time may vary depending on the substrates.
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
- Purification:
 - Once the reaction is complete, the resulting triazole-linked conjugate can be purified from the reaction mixture.
 - Purification methods will depend on the properties of the product and may include column chromatography, preparative HPLC, or precipitation.

This protocol provides a general framework. Researchers should consult relevant literature for specific optimizations related to their molecules of interest. The orthogonality and efficiency of click chemistry make **Boc-L-Aza-OH (CHA)** a powerful tool in the synthesis of complex biomolecular architectures for advanced therapeutic and diagnostic applications.

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